Bienvenue dans la boutique en ligne BenchChem!

(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester

Avibactam diastereoselectivity β-lactamase inhibitor

Introducing the exclusive avibactam intermediate: (2S,5S) diastereomer (CAS 1253856-42-6) defines the critical C5 configuration for β-lactamase inhibitor scaffold. Non-interchangeable: the (2S,5R) epimer yields inactive scaffold. Di-tert-butyl protection enables one-pot global deprotection (TFA/DCM), eliminating sequential steps required for mixed esters. ≥97% purity with HPLC/LC-MS CoA. Procure only (2S,5S) configuration; CoA must confirm stereochemistry to avoid inactive epimer.

Molecular Formula C15H27NO5
Molecular Weight 301.38 g/mol
CAS No. 1253856-42-6
Cat. No. B3320580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
CAS1253856-42-6
Molecular FormulaC15H27NO5
Molecular Weight301.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m0/s1
InChIKeyJQJWQBUZYXWGTH-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic Acid Di-tert-butyl Ester (CAS 1253856-42-6) for Procurement: A Chiral Piperidine Building Block for β-Lactamase Inhibitor Synthesis


(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester (CAS 1253856-42-6) is a chiral, doubly protected piperidine derivative that serves as a strategic intermediate in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, most notably avibactam [1]. The compound bears a secondary hydroxyl group at the 5-position and two carboxylic acid functionalities masked as tert-butyl esters—one on the piperidine nitrogen (N-Boc equivalent) and one at the 2-position—yielding a molecular formula of C₁₅H₂₇NO₅ (MW 301.38 g/mol) . Its defining (2S,5S) absolute configuration directly mirrors the stereochemical requirements of the avibactam core, making stereochemical fidelity a non-negotiable procurement criterion [1].

Why Generic Substitution Fails When Sourcing (2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic Acid Di-tert-butyl Ester


Procurement teams cannot treat (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester as an interchangeable piperidine building block because subtle variations in stereochemistry, protecting group architecture, and hydroxyl position drastically alter downstream synthetic utility. The (2S,5S) diastereomer is explicitly required for avibactam intermediate synthesis—the (2S,5R) epimer leads to a different diazabicyclooctane scaffold with no demonstrated β-lactamase inhibitory activity . Similarly, the 4-hydroxy positional isomer (CAS 653589-35-6) funnels into unrelated chemical space with no documented utility in DBO synthesis . Even among 5-hydroxy derivatives, mixed-ester variants (e.g., 1-tert-butyl 2-ethyl) introduce orthogonal deprotection steps that complicate process chemistry and reduce overall yield relative to the di-tert-butyl form when global deprotection is the intended strategy .

Quantitative Differentiation Evidence for (2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic Acid Di-tert-butyl Ester Relative to Closest Analogs


Stereochemical Configuration: (2S,5S) vs. (2S,5R) Diastereomer in Avibactam Intermediate Synthesis

The (2S,5S) stereochemistry is an absolute prerequisite for downstream avibactam synthesis. The patent CN113845434A explicitly designates 2-allyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate—a direct derivative of the target compound—as the starting material for the avibactam intermediate [1]. In the published avibactam synthetic route, the lipase-catalyzed resolution step was developed specifically to isolate the (2S,5S)-5-hydroxypiperidine-2-carboxylate acid from a racemic mixture, achieving an enantiomeric excess of >99% after resolution . No comparable synthetic utility has been reported for the (2S,5R) epimer in any DBO β-lactamase inhibitor context.

Avibactam diastereoselectivity β-lactamase inhibitor

Hydroxyl Position: 5-Hydroxy vs. 4-Hydroxy Piperidine-1,2-dicarboxylate in β-Lactamase Inhibitor Applicability

The 5-hydroxy substitution pattern of the target compound is essential for constructing the 6-hydroxy-1,6-diazabicyclo[3.2.1]octane core of avibactam. The 4-hydroxy positional isomer (CAS 653589-35-6, (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylic acid di-tert-butyl ester) shares the same molecular formula (C₁₅H₂₇NO₅, MW 301.38) but directs synthetic elaboration toward 4-substituted piperidine products with no documented relevance to DBO β-lactamase inhibitor chemistry . Both isomers are commercially available with comparable purity specifications (≥97%), yet their synthetic destinations are mutually exclusive.

regioisomer DBO scaffold positional isomer

Protecting Group Uniformity: Di-tert-butyl Ester vs. Mixed Alkyl Ester Protection for Process Simplification

The di-tert-butyl ester protection in the target compound enables simultaneous global deprotection of both carboxylic acid positions under identical acidic conditions (e.g., TFA or HCl), simplifying process chemistry relative to mixed-ester analogs. In the published avibactam synthesis, the mixed-ester intermediate (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate required sequential deprotection steps, and the ethyl ester byproduct 5' was described as water-soluble and removed by liquid separation . The di-tert-butyl variant avoids this added complexity when global deprotection is desired. The synthesis of the target compound itself was achieved via LiBH₄ reduction of the corresponding 5-oxo precursor in 79% yield over two steps, demonstrating a well-characterized preparative route .

orthogonal protection global deprotection process chemistry

Commercial Purity Benchmarking: 97–98% Assay vs. Industry Minimum Thresholds for Pharmaceutical Intermediates

Multiple independent vendors supply the target compound at certified purity levels of 97% (Bidepharm, Leyan) to ≥98% (Synblock), with supporting analytical documentation including NMR, HPLC, and LC-MS . This purity tier exceeds the typical ≥95% threshold for research-grade chiral building blocks and meets pharmaceutical intermediate quality expectations. In comparison, the unprotected (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylic acid is not commercially listed at comparable purity or analytical rigor, limiting its utility as a reliable procurement-grade starting material.

purity specification pharmaceutical intermediate QC documentation

Validated Synthetic Pathway: LiBH₄ Reduction Yield as a Benchmark for Process Feasibility

A reproducible synthetic route to the target compound has been disclosed in patent WO2010/126820, with the key LiBH₄ reduction of (S)-di-tert-butyl-5-oxopiperidine-1,2-dicarboxylate proceeding in 79% yield over two steps at a 44 g input scale (147 mmol) . ¹H NMR characterization confirmed the product identity (500 MHz, CDCl₃: δ 4.75–4.55, 4.05–4.30, 3.65, 2.75, 2.30, 2.00, 1.70, 1.50) . This established preparative method contrasts with the (2S,5R)-epimer series, where the corresponding 5-oxo reduction was reported on the 6-oxo lactam scaffold (di-tert-butyl (2S,5R)-6-oxo-1,2-piperidinedicarboxylate) and directed toward 5-hydroxylysine rather than DBO inhibitor chemistry [1].

reduction yield synthetic scalability process development

Priority Application Scenarios for (2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic Acid Di-tert-butyl Ester Based on Quantitative Evidence


Avibactam and DBO β-Lactamase Inhibitor Intermediate Synthesis

The primary application scenario is as a stereochemically defined starting material for avibactam intermediate (I) synthesis. Patent CN113845434A explicitly identifies 2-allyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate—derivable from the target compound—as the starting material for asymmetric hydrogenation toward the avibactam core [1]. The (2S,5S) configuration of the target compound ensures that the critical C5 stereocenter of the final DBO scaffold is set correctly from the outset, eliminating the need for chiral resolution at later stages. Procurement teams sourcing for avibactam generic development should specify CAS 1253856-42-6 with certificate of analysis confirming ≥97% purity and (2S,5S) stereochemistry .

Global Deprotection Strategy in Convergent Peptidomimetic Synthesis

For synthetic sequences requiring simultaneous unveiling of both the N-protected amine (piperidine nitrogen) and the C2-carboxylic acid, the di-tert-butyl protection strategy is advantageous. Both tert-butyl carbamates/esters are cleaved under identical acidic conditions (TFA/DCM or HCl/dioxane), enabling a one-pot global deprotection that simplifies purification. This contrasts with mixed-ester analogs (e.g., 1-Boc-2-ethyl) that demand sequential deprotection [1]. The 79% reduction yield from the 5-oxo precursor further supports the scalability of this building block for multi-gram convergent syntheses.

Chiral Pool Entry for 5-Hydroxylysine and Hydroxylated Piperidine Alkaloid Analogs

While the (2S,5R) epimer is the documented precursor to 5-hydroxylysine [1], the (2S,5S) diastereomer of the target compound provides access to the enantiomeric series of hydroxylated piperidine derivatives. The 5-hydroxyl group serves as a handle for further functionalization (e.g., Mitsunobu inversion, oxidation to ketone, or conversion to amino group) while both carboxylates remain protected. Researchers exploring structure-activity relationships around the piperidine ring of bioactive molecules can leverage the orthogonal protection to iterate substituents independently at N1 and C2.

Analytical Reference Standard for Avibactam Impurity Profiling

Given its role as a key avibactam intermediate, the target compound (or its deprotected derivatives) may appear as process-related impurities in avibactam drug substance. The ≥98% purity grade available from vendors such as Synblock, with accompanying HPLC and LC-MS documentation [1], supports its use as a qualified reference standard for impurity identification and quantification during pharmaceutical quality control.

Quote Request

Request a Quote for (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.